molecular formula C16H18ClNO3S B2652024 4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide CAS No. 924843-43-6

4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide

Cat. No.: B2652024
CAS No.: 924843-43-6
M. Wt: 339.83
InChI Key: NHHHPQKOLQONKW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group linked to a 2-(3,5-dimethylphenoxy)ethylamine moiety. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, antifungal, and analgesic properties, often attributed to their ability to participate in hydrogen bonding and modulate electronic interactions via substituents .

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHHPQKOLQONKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Molecular Conformation and Torsion Angles

The spatial arrangement of sulfonamide derivatives significantly influences their intermolecular interactions and biological efficacy. Key comparisons include:

Table 1: Torsion and Dihedral Angles in Sulfonamide Derivatives
Compound C—SO₂—NH—C Torsion Angles (°) Dihedral Angle Between Aromatic Rings (°) Reference
Target Compound (Notation: I ) Not Reported Not Reported -
4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (II ) -69.5, 66.1 49.0 (molecule 1), 61.7 (molecule 2)
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (III ) 65.3, 54.6 59.3 (molecule 1), 45.8 (molecule 2)
4-Chloro-N-phenylbenzenesulfonamide (IV ) -53.8, -63.4 -53.8, -63.4
N-(3,5-Dimethylphenyl)benzenesulfonamide (V ) 67.9 54.6

Key Observations :

  • Compound II exhibits greater torsional flexibility compared to III and IV , likely due to steric effects from the 3,5-dimethylphenyl group.

Key Observations :

  • Compound VI , bearing a 2,3-dihydro-1,4-benzodioxin group, demonstrates enhanced antimicrobial activity compared to simpler dimethylphenyl analogs, likely due to improved membrane penetration .
  • W-18 (VII ), despite structural similarities (4-chlorobenzenesulfonyl group), shows divergent activity as an analgesic, underscoring the role of the piperidinylidene moiety in targeting opioid receptors .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding networks influence solubility and crystal stability:

  • Compound II forms chains via N—H⋯O(S) interactions, a common feature in sulfonamides that enhances crystalline stability .
  • Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit stronger hydrogen bonds compared to electron-donating groups (e.g., -OCH₃), as seen in IV vs. 4-methoxy analogs .

Biological Activity

4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in various scientific fields due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Chemical Formula : C16_{16}H18_{18}ClNO3_3S
  • Molecular Weight : 339.84 g/mol
  • CAS Number : 924843-43-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It functions as an inhibitor or modulator , affecting various biochemical pathways. The sulfonamide group is particularly significant in medicinal chemistry for developing enzyme inhibitors and other bioactive molecules .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on protein-ligand interactions, which are critical for drug design and development.

Case Studies and Research Findings

  • Inhibition Studies :
    • In vitro studies showed that this compound exhibits significant inhibition against certain enzyme targets, which could be relevant in treating diseases where these enzymes are overactive .
  • Toxicity Assessments :
    • Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary animal studies .
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that the compound interacts favorably with target proteins, supporting its potential as a lead compound in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzamideStructureModerate enzyme inhibition
4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonyl chlorideStructureHigh reactivity in organic synthesis

Applications in Research and Industry

This compound is utilized in various fields:

  • Organic Chemistry : As a reagent for synthesizing more complex molecules.
  • Biological Research : In studies focused on enzyme inhibition and protein interactions.
  • Pharmaceutical Development : As an intermediate in the synthesis of drugs targeting specific diseases.

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